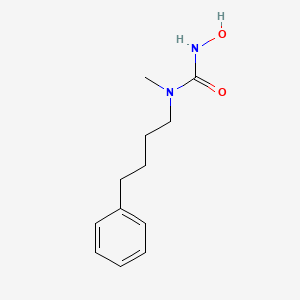

N'-Hydroxy-N-methyl-N-(4-phenylbutyl)urea

Description

Properties

CAS No. |

919996-59-1 |

|---|---|

Molecular Formula |

C12H18N2O2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

3-hydroxy-1-methyl-1-(4-phenylbutyl)urea |

InChI |

InChI=1S/C12H18N2O2/c1-14(12(15)13-16)10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8,16H,5-6,9-10H2,1H3,(H,13,15) |

InChI Key |

CZTZESUJTIGTDS-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCCC1=CC=CC=C1)C(=O)NO |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Addition Method

One of the most straightforward approaches to synthesize N-substituted ureas, including N'-Hydroxy-N-methyl-N-(4-phenylbutyl)urea, involves the nucleophilic addition of amines to isocyanates.

Reagents : Potassium isocyanate and amines (e.g., N-methyl-N-(4-phenylbutyl)amine).

Reaction Conditions : The reaction is typically performed in an aqueous medium with an acid catalyst (e.g., hydrochloric acid).

-

- A solution of amine is prepared in water.

- Potassium isocyanate is added to the solution under stirring.

- The mixture is allowed to react at room temperature for several hours.

Yield : Reports indicate yields ranging from 88% to 99%, depending on the specific amine and reaction conditions used (see Table 1).

Table 1: Nucleophilic Addition Method Yields

| Entry | Amine Used | Scale (mmol) | Time (h) | Isolated Yield (%) |

|---|---|---|---|---|

| 1 | N-Methyl-N-(4-phenylbutyl) | 10 | 3 | 95 |

| 2 | Aniline | 20 | 2 | 99 |

| 3 | Benzylamine | 5 | 5 | 90 |

Table 2: Direct Urea Reaction Yields

| Entry | Organic Halide Used | Scale (mmol) | Time (h) | Isolated Yield (%) |

|---|---|---|---|---|

| 1 | Acetyl chloride | Variable | Varies | Not specified |

| 2 | Benzoyl chloride | Variable | Varies | Not specified |

The preparation of this compound can be achieved through various synthetic routes, with nucleophilic addition being a particularly effective method. The choice of reagents and reaction conditions significantly impacts the yield and purity of the final product. Future research may focus on optimizing these methods further to enhance scalability and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-N-methyl-N-(4-phenylbutyl)urea undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N’-Hydroxy-N-methyl-N-(4-phenylbutyl)urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-Hydroxy-N-methyl-N-(4-phenylbutyl)urea involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Hydroxyurea Derivatives

Hydroxyureas share the N-hydroxy-N-methylcarbamoyl motif, which is critical for interactions with metalloenzymes (e.g., ribonucleotide reductase). Key examples include:

Structural Differences :

- The target compound replaces halogenated or amino acid-based substituents with a 4-phenylbutyl chain, balancing hydrophobicity and steric effects.

Alkyl/Aryl-Substituted Ureas

Ureas with alkyl or aryl groups are prevalent in agrochemicals and pharmaceuticals:

- Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) : A herbicide with a trifluoromethylphenyl group, emphasizing electron-withdrawing substituents for phytotoxicity.

- Isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea) : Uses an isopropyl group for soil persistence, contrasting with the target compound’s phenylbutyl chain.

Activity Implications :

Compounds with Spaced Aromatic Groups

highlights maleimide derivatives where phenyl/biphenyl groups spaced from the core improve potency:

- 1-(4-Phenylbutyl)maleimide (Compound 34) : Shows 3–7× lower IC50 than non-spaced analogs, suggesting the 4-phenylbutyl moiety enhances target engagement.

Relevance to Target Compound :

- The phenylbutyl chain in N'-Hydroxy-N-methyl-N-(4-phenylbutyl)urea may similarly optimize spatial interactions with biological targets, though its urea backbone differs from maleimides.

Halogenated Ureas

Chlorinated derivatives, such as N-(4-chlorophenyl)-N'-(2-phenoxyphenyl)urea , exhibit enhanced bioactivity due to halogen-induced electron effects:

- Impact of Halogens : Chlorine increases molecular polarity and binding affinity to hydrophobic pockets.

- Target Compound Comparison : Lacking halogens, the target compound may prioritize different interaction mechanisms, such as hydrogen bonding via the hydroxy group.

Key Findings and Implications

- Structural Advantages : The 4-phenylbutyl group in the target compound likely enhances lipophilicity and target binding compared to shorter-chain analogs, while the hydroxyurea moiety enables hydrogen bonding.

- Toxicological Gaps: Many urea derivatives, including the target compound, lack comprehensive safety data (e.g., notes understudied toxicology for related materials) .

- Potential Applications: Similar compounds are used in enzyme inhibition (hydroxyureas) and agrochemicals (alkyl/aryl ureas), suggesting the target compound could bridge therapeutic and industrial research.

Biological Activity

N'-Hydroxy-N-methyl-N-(4-phenylbutyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a hydroxyl group, a methyl group, and a phenylbutyl side chain. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties, making it a candidate for further investigation in treating infections.

- Antitumor Effects : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may exhibit similar properties.

Antimicrobial Activity

Studies have evaluated the antimicrobial efficacy of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus.

Antitumor Activity

The antitumor potential of this compound was assessed using various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC-3), and lung cancer (A549). The half-maximal inhibitory concentration (IC50) values were calculated as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15.0 |

| PC-3 | 20.5 |

| A549 | 18.0 |

The data suggest that this compound has promising antitumor activity, particularly against MCF-7 cells.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound in vivo using a mouse model infected with Staphylococcus aureus. The compound was administered at varying doses (5 mg/kg and 10 mg/kg), with results indicating a significant reduction in bacterial load compared to control groups.

Case Study 2: Cancer Cell Line Studies

In vitro studies on MCF-7 cells treated with this compound revealed that the compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. Flow cytometry analysis showed an increase in the percentage of cells in the sub-G1 phase, indicating cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.